molecular formula C37H65NO12 B194139 Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy- CAS No. 23893-13-2

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Numéro de catalogue B194139
Numéro CAS: 23893-13-2
Poids moléculaire: 715.9 g/mol
Clé InChI: YKAVHPRGGAUFDN-JTQLBUQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-” also known as Anhydroerythromycin A, is a degradation product of the macrolide antibiotic erythromycin . It has a molecular formula of C37H65NO12 and a molecular weight of 715.91 g/mol .

Applications De Recherche Scientifique

  • Antibacterial Activity

    • Field : Microbiology and Pharmacology
    • Application : Erythromycin and its derivatives, such as Azithromycin, are part of the macrolide class of antibiotics. They express their antibacterial activity primarily by reversible binding to the bacterial 50S ribosomal subunits and by blocking nascent proteins’ progression through their exit tunnel in bacterial protein biosynthesis .
    • Method : These antibiotics are generally considered to be bacteriostatic, but they may also be bactericidal at higher doses .
    • Results : The discovery of Azithromycin from the class of macrolides is presented as an example of a rational medicinal chemistry approach to drug design, applying classical structure-activity relationship that illustrates an impressive drug discovery success story .
  • Pharmacokinetics/Pharmacodynamics

    • Field : Pharmacology
    • Application : Macrolides, including Erythromycin, are used to treat both local and systemic infections, including infections of the skin, respiratory tract, gastrointestinal tract, and genital tract . They also exhibit anti-inflammatory and immunomodulatory properties .
    • Method : Macrolides are divided into categories based on chemical structure. Erythromycin and Clarithromycin are 14-membered lactone rings. Azithromycin, a derivative of Erythromycin, is a part of the azalide subclass and contains a 15-membered ring .
    • Results : Due to its structural differences, Azithromycin does not interact with CYP3A4, SLCO1B1 or SLCO1B3, and therefore has a longer half-life and fewer drug interactions than other macrolides .
  • Antibacterial Activity Against Specific Strains

    • Field : Microbiology
    • Application : Anhydroerythromycin A, a degradation product of Erythromycin, has been found to be active against specific bacterial strains such as S. aureus and B. cereus .
    • Method : The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be 12.5 and 6.25 μg/ml, respectively .
    • Results : This suggests that Anhydroerythromycin A could potentially be used in the treatment of infections caused by these bacteria .
  • Inhibition of Cytochrome P450

    • Field : Pharmacology
    • Application : Anhydroerythromycin A has been found to inhibit steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .
    • Method : This inhibition was observed in in vitro studies using human liver microsomes .
    • Results : This suggests that Anhydroerythromycin A could potentially interact with drugs metabolized by CYP3A, affecting their pharmacokinetics .
  • Immunomodulatory Effects

    • Field : Immunology
    • Application : Erythromycin and its derivatives have been found to have immunomodulatory effects. They can modulate the immune response, which can be beneficial in the treatment of certain inflammatory conditions .
    • Method : These effects are thought to be independent of their antibacterial activity and are likely due to their ability to modulate the production of various cytokines .
    • Results : Studies have shown that erythromycin can inhibit the production of pro-inflammatory cytokines such as interleukin-8 .
  • Inhibition of Steroid 6β-Hydroxylase Activity

    • Field : Toxicology & Xenobiotic Metabolism
    • Application : Anhydroerythromycin A, a degradation product of erythromycin, has been found to inhibit steroid 6β-hydroxylase activity associated with the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes .
    • Method : This inhibition was observed in in vitro studies using human liver microsomes .
    • Results : This suggests that Anhydroerythromycin A could potentially interact with drugs metabolized by CYP3A, affecting their pharmacokinetics .

Propriétés

IUPAC Name

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVHPRGGAUFDN-JTQLBUQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016176
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

CAS RN

23893-13-2
Record name Anhydroerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 2
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 3
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 4
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 5
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-
Reactant of Route 6
Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.